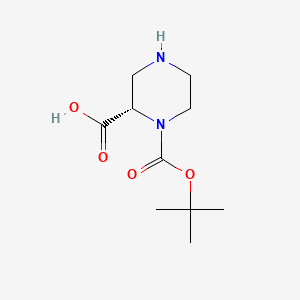

(S)-1-Boc-piperazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The general formula for carboxylic acids is R-COOH, where R is any number of carbon chains . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of carboxylic acids can involve several methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents . Piperazine can be synthesized by the reaction of 1,2-dichloroethane with ammonia under increased temperature and pressure .Molecular Structure Analysis

Carboxylic acids are polar due to the presence of the carbonyl group and the hydroxyl group. The presence of a carbonyl group (a carbon double-bonded to an oxygen) and a hydroxyl group (an oxygen bonded to a hydrogen) contributes to their reactivity . Piperazine exists as a chair conformation, similar to cyclohexane .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including reduction to primary alcohols, esterification with alcohols, and reaction with ammonia to produce amides . Piperazine can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of carboxylic acids and piperazine would depend on their specific structures. Generally, carboxylic acids form hydrogen bonds with water, making them relatively polar and able to dissolve in water . Piperazine is also soluble in water and can exist as a zwitterion .Scientific Research Applications

Therapeutic Uses in Medicine

(S)-1-Boc-piperazine-2-carboxylic acid, a piperazine derivative, holds significant value in the rational design of drugs, attributable to the diverse therapeutic uses of its analogs. Piperazine derivatives are found in various well-known drugs that are utilized for treating a range of conditions including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging applications. The modification of the substitution pattern on the piperazine nucleus is known to result in noticeable differences in the medicinal potential of the resultant molecules. Piperazine derivatives are highlighted for their broad potential, transitioning from being considered primarily for CNS activity to covering a wide spectrum of therapeutic uses. The flexibility of piperazine as a building block in drug discovery is emphasized, with recommendations for further therapeutic investigations on this motif (Rathi et al., 2016).

Pharmacological Potentials

Piperazine derivatives are extensively studied for their pharmacological applications. These derivatives exhibit a broad spectrum of pharmaceutical applications, acting as potent biologically active compounds with activities such as antimicrobial, antitubercular, anticonvulsant, antidepressant, antimalarial, and anti-inflammatory. The structural modifications in the piperazine moiety are noted to significantly impact the potency, efficacy, and toxicity of the compounds. Research emphasizes the need for continued exploration of piperazine-based molecules, considering their multifarious biological activities and therapeutic potential (Mohammed et al., 2015).

Contribution in Antimycobacterial Agents

Piperazine and its analogs serve as crucial building blocks in the development of antimycobacterial agents. A significant number of potent molecules containing piperazine have been reported, particularly against Mycobacterium tuberculosis (MTB), including strains resistant to multiple drugs (MDR) and extremely drug-resistant (XDR) strains. The review underscores the importance of piperazine as a versatile and medicinally significant scaffold, detailing the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules. This provides vital insights for medicinal chemists in addressing gaps and exploiting reported strategies to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOFEHGMWPHBSF-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-3a,6a-dihydro-1H-pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B575998.png)

![3-(4-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B576002.png)